REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1.[C:13](=O)([O-])[O-].[K+].[K+].IC.O>COCCOC>[CH3:13][N:7]1[C:2]([CH3:1])=[CH:3][C:4]([C:9]([F:12])([F:10])[F:11])=[CH:5][C:6]1=[O:8] |f:1.2.3|
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
CC1=CC(=CC(N1)=O)C(F)(F)F
|
Name
|
|
Quantity
|
4.68 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
9.62 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
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to reflux overnight
|
Duration
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8 (± 8) h
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×100 mL)
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Type
|
WASH
|
Details
|
The combined extracts were washed with brine solution (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
were dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
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Details
|
Filtration of the drying agent and concentration of the solvent
|
Type
|
CUSTOM
|
Details
|
gave the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography on a Biotage (40 m) column
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Name
|
|
Type
|
product
|
Smiles
|
CN1C(C=C(C=C1C)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |